molecular formula C15H12ClFN2O2 B5473279 4-chloro-N-[(4-fluorophenyl)methylcarbamoyl]benzamide

4-chloro-N-[(4-fluorophenyl)methylcarbamoyl]benzamide

Cat. No.: B5473279
M. Wt: 306.72 g/mol
InChI Key: ZRVAULYAUDNADC-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-fluorophenyl)methylcarbamoyl]benzamide is an organic compound with the molecular formula C13H9ClFNO It is a benzamide derivative, characterized by the presence of both chloro and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-fluorophenyl)methylcarbamoyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl isocyanate to yield the final product. The reaction conditions generally include maintaining the temperature at around 0-5°C during the addition of reagents to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control of reaction parameters and improved yield. The use of automated reactors and in-line monitoring systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-fluorophenyl)methylcarbamoyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzamides.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include amines and reduced benzamides.

    Hydrolysis: Products include 4-chlorobenzoic acid and 4-fluoroaniline.

Scientific Research Applications

4-chloro-N-[(4-fluorophenyl)methylcarbamoyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: It serves as a tool compound in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-fluorophenyl)methylcarbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-fluorophenyl)benzamide
  • 4-chloro-N-(4-methylphenyl)benzamide
  • 4-chloro-N-(4-nitrophenyl)benzamide

Uniqueness

4-chloro-N-[(4-fluorophenyl)methylcarbamoyl]benzamide is unique due to the presence of both chloro and fluoro substituents, which confer distinct electronic properties and reactivity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

4-chloro-N-[(4-fluorophenyl)methylcarbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-12-5-3-11(4-6-12)14(20)19-15(21)18-9-10-1-7-13(17)8-2-10/h1-8H,9H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVAULYAUDNADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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